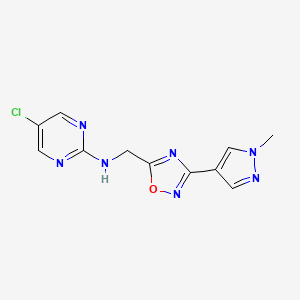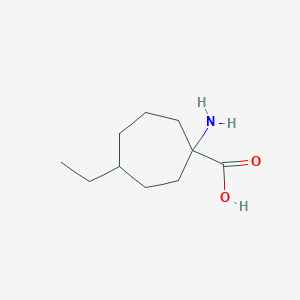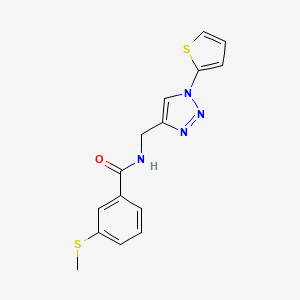
Methyl 6-amino-2-bromonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-2-bromonicotinate is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . This compound is also known by its IUPAC name, methyl 2-amino-6-bromonicotinate .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process includes the use of trichlorophosphate and pyridine in dichloromethane at 0 - 20°C under an inert atmosphere . Further steps involve the use of hydrogen chloride in 1,4-dioxane for 6 hours at 20°C . More detailed synthesis procedures can be found in the referenced source .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) . The average mass of the molecule is 231.047 Da and the monoisotopic mass is 229.969086 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Synthesis of Anthyridine Derivatives
Methyl 6-amino-2-bromonicotinate has been utilized in the synthesis of anthyridine derivatives. Carboni, Settimo, and Segnini (1969) demonstrated its use in producing 6-amino-2,2-dipyridylamino-3-carboxylic acid, which is further converted into other complex structures like 7-amino-5H-dipyrido-[1,2-a:2,3-d]pyrimidin-5-one (Carboni, Settimo, & Segnini, 1969).
Preparation of Deuterium-Labeled Nicotinic Acid
Clark (1976) described the preparation of methyl nicotinate-5-2H from methyl 5-bromonicotinate, leading to deuterium-labeled nicotinic acid. This research highlights its role in producing labeled compounds for further scientific investigations (Clark, 1976).
Development of 2,2'-Bipyridine Ligands
Galenko et al. (2019) explored the synthesis of 2,2'-bipyridine ligands, including 6,6'-binicotinates, using this compound. This research contributes to developing novel ligands for potential applications in coordination chemistry and catalysis (Galenko et al., 2019).
Synthesis of Substituted Methyl Pyridinecarboxylates
The work of Deady et al. (1971) involved the synthesis of substituted methyl pyridinecarboxylates from 5-bromonicotinic acid, a closely related compound. This synthesis approach is significant for producing various pyridine derivatives (Deady et al., 1971).
New 4-Thiazolidinones of Nicotinic Acid
Patel and Shaikh (2010) synthesized 4-thiazolidinones of nicotinic acid from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrating the potential for creating novel compounds with antimicrobial properties (Patel & Shaikh, 2010).
Electrocatalytic Carboxylation in Ionic Liquid
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine, similar in structure to this compound, with CO2 in ionic liquid, revealing insights into green chemistry and sustainable processes (Feng, Huang, Liu, & Wang, 2010).
Safety and Hazards
Methyl 6-amino-2-bromonicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear and ensuring adequate ventilation .
Propriétés
IUPAC Name |
methyl 6-amino-2-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCHHYPGOKJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432523.png)
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2432524.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)
![tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2432526.png)





![(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2432533.png)


![(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2432541.png)
![Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate](/img/structure/B2432543.png)